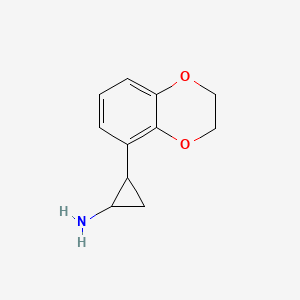
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine, also known as BDPC, is a cyclopropane derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BDPC is a white crystalline powder that is soluble in water and is known for its unique chemical structure.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine has shown promising results as a potential treatment for various neurological disorders, including depression, anxiety, and addiction. In neuroscience, 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine has been used to study the effects of dopamine and serotonin on behavior and cognition. In drug discovery, 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine has been used as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Wirkmechanismus
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine acts as a selective agonist of the dopamine D3 receptor, with moderate affinity for the serotonin 5-HT2A receptor. 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine has been shown to increase dopamine and serotonin release in the brain, leading to increased activity in the mesolimbic and mesocortical pathways. This increased activity is thought to be responsible for the antidepressant and anxiolytic effects of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine.
Biochemical and Physiological Effects
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine has been shown to have a variety of biochemical and physiological effects, including increased dopamine and serotonin release in the brain, increased activity in the mesolimbic and mesocortical pathways, and decreased activity in the hypothalamic-pituitary-adrenal axis. 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine has also been shown to increase neurogenesis and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine has several advantages for use in lab experiments, including its high potency and selectivity for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine also has some limitations, including its short half-life and the need for careful attention to the purity of the reagents used in its synthesis.
Zukünftige Richtungen
There are many potential future directions for research on 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine, including its use as a potential treatment for various neurological disorders, its role in neurogenesis and cognitive function, and its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. Further research is needed to fully understand the potential applications of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine and to develop new compounds based on its unique chemical structure.
Synthesemethoden
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine can be synthesized using a variety of methods, including the reduction of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile using lithium aluminum hydride, or the reaction of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile with cyclopropylamine in the presence of a reducing agent. The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine requires careful attention to the reaction conditions and purity of the reagents used to ensure high yields and purity of the final product.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-9-6-8(9)7-2-1-3-10-11(7)14-5-4-13-10/h1-3,8-9H,4-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSARUSZRNQLYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C3CC3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-Difluoroanilino)methyl]benzenol](/img/structure/B2644465.png)
![4-(4-Ethoxyphenyl)-2-[(2-furylmethyl)amino]-4-oxobutanoic acid](/img/structure/B2644466.png)
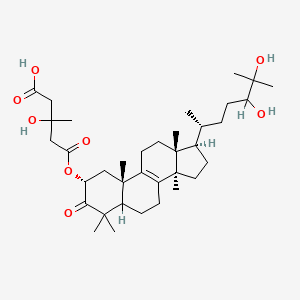
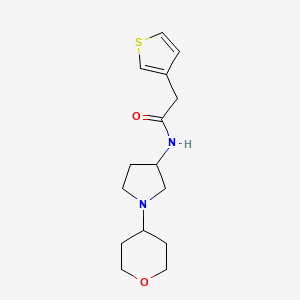
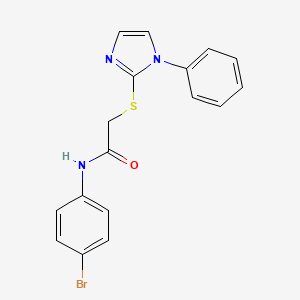
![(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-6,7-dihydroindazol-4-one](/img/structure/B2644472.png)

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride](/img/no-structure.png)
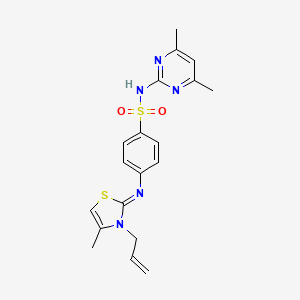

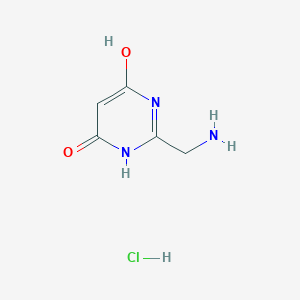
![2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2644483.png)